molecular formula C18H21N3OS B2690448 2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 2094504-54-6

2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2690448
CAS No.: 2094504-54-6
M. Wt: 327.45
InChI Key: ITLTWXNYQJJDQP-UHFFFAOYSA-N
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Description

2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound featuring a benzothiophene moiety. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized via cyclization reactions.

    Alkylation: The benzothiophene core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.

    Amidation: The alkylated benzothiophene is reacted with an amine derivative to form the amide linkage.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds containing benzothiophene are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This specific compound could be explored for similar activities.

Medicine

In medicine, benzothiophene derivatives are often evaluated for their potential as therapeutic agents. This compound might be studied for its efficacy in treating various diseases, including cancer and inflammatory disorders.

Industry

Industrially, such compounds can be used in the development of new materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific biological target. Generally, benzothiophene derivatives interact with cellular proteins, enzymes, or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.

    Zileuton: Another benzothiophene derivative, used as an anti-asthmatic agent.

Uniqueness

Compared to these compounds, 2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide features a unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its cyano and cyclopropyl groups are particularly noteworthy, as they can influence the compound’s pharmacokinetic and pharmacodynamic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-(1-benzothiophen-2-yl)ethylamino]-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-12(16-9-13-5-3-4-6-15(13)23-16)20-10-17(22)21-18(2,11-19)14-7-8-14/h3-6,9,12,14,20H,7-8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLTWXNYQJJDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NCC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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